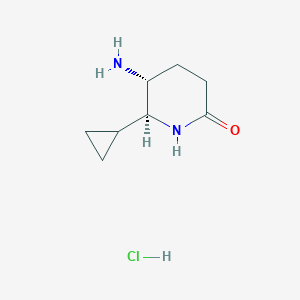![molecular formula C13H12F2O B15324887 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}ethan-1-one is a unique organic compound characterized by its bicyclo[111]pentane core, which is substituted with a phenyl group and two fluorine atoms
Preparation Methods
The synthesis of 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of tri-n-butyltin hydride and azobis(isobutyronitrile) under specific conditions.
Introduction of the phenyl group and fluorine atoms: This step may require the use of specific reagents and conditions to ensure the correct substitution pattern.
Chemical Reactions Analysis
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It may be used in the development of advanced materials with specific characteristics, such as high thermal stability or unique electronic properties.
Mechanism of Action
The mechanism by which 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one exerts its effects is not well-documented. its unique structure suggests that it may interact with specific molecular targets and pathways, potentially involving interactions with enzymes or receptors in biological systems.
Comparison with Similar Compounds
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
- 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- 1-{3-Phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
These compounds share the bicyclo[11
Properties
Molecular Formula |
C13H12F2O |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C13H12F2O/c1-9(16)11-7-12(8-11,13(11,14)15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
NHGNNSOUTHPZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


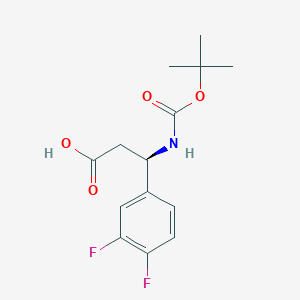
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)
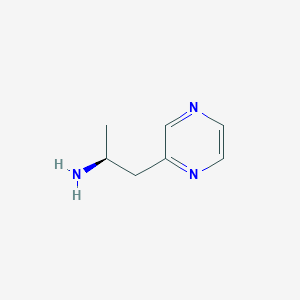
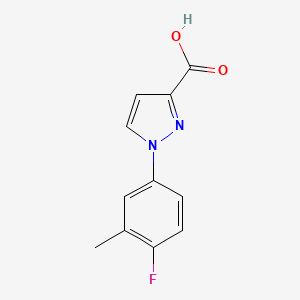
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)
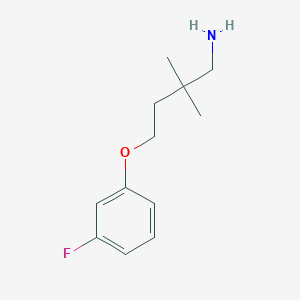
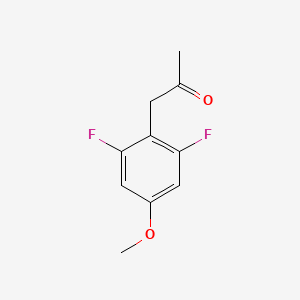
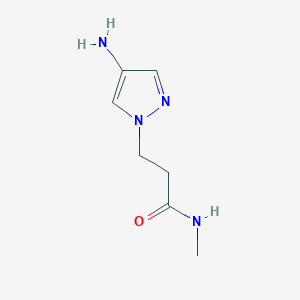
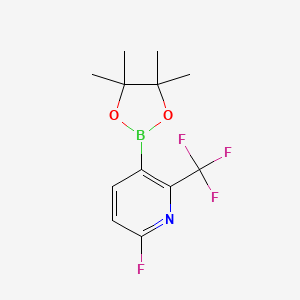

![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)
